富铁依地酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

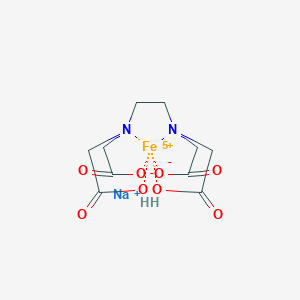

Ferric sodium ethylenediaminetetraacetate, commonly known as ferric sodium EDTA, is a coordination complex formed from ferric ions and ethylenediaminetetraacetic acid (EDTA). It is widely used as a chelating agent to bind metal ions, making them soluble in water. This compound is particularly known for its applications in agriculture, medicine, and industry due to its ability to sequester metal ions.

科学研究应用

Sodium feredetate has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and environmental testing.

Biology: Employed in cell culture media to prevent metal ion precipitation and to study metal ion transport in biological systems.

Medicine: Utilized in iron fortification of foods and as a treatment for iron deficiency anemia.

Industry: Applied in agriculture as a micronutrient to treat iron chlorosis in plants and in water treatment to remove heavy metals.

作用机制

Target of Action

Sodium feredetate, also known as Ferric sodium EDTA, primarily targets the body’s iron stores . Iron is an essential element for various cellular functions, including enzymatic processes, DNA synthesis, oxygen transport, and mitochondrial energy generation .

Mode of Action

It breaks down within the gastrointestinal tract and releases elemental iron, which is then absorbed . In the case of Ferric sodium EDTA, it works by interacting with and destroying hemocyanin, a copper-based compound found in the blood of molluscs and arthropods .

Biochemical Pathways

Iron deficiency can occur in many chronic inflammatory conditions, including congestive cardiac failure, chronic kidney disease, and inflammatory bowel disease .

Pharmacokinetics

It is known that sodium feredetate is a water-soluble edta compound with higher bioavailability than the ferrous iron salt preparations . This suggests that it may have a favorable absorption profile.

Result of Action

The primary result of Sodium feredetate’s action is the replenishment of iron stores and the normalization of haemoglobin levels . This can improve quality of life, morbidity, prognosis in chronic disease, and outcomes in pregnancy .

Action Environment

The action of Sodium feredetate can be influenced by various environmental factors. For instance, food and beverages containing caffeine may reduce iron absorption . On the other hand, foods rich in vitamin C increase the absorption of iron . It is also recommended to take Sodium feredetate separately from antacids .

生化分析

Biochemical Properties

Sodium feredetate plays a crucial role in biochemical reactions. It is involved in the process of replenishing iron stores and returning the haemoglobin to a normal level . The compound interacts with various enzymes, proteins, and other biomolecules, although the specific interactions are not fully annotated .

Cellular Effects

Sodium feredetate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Sodium feredetate can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Sodium feredetate can vary with different dosages in animal models . Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not fully documented.

Metabolic Pathways

Sodium feredetate is involved in various metabolic pathways, including those related to iron metabolism . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Sodium feredetate is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

Sodium feredetate is synthesized by reacting ferric chloride with disodium EDTA in an aqueous solution. The reaction typically occurs under neutral to slightly alkaline conditions to ensure the complete dissolution of EDTA. The chemical equation for the synthesis is as follows:

FeCl3+Na2EDTA→Fe(EDTA)Na+2NaCl

Industrial Production Methods

In industrial settings, ferric sodium EDTA is produced by combining ferric salts with EDTA in large reactors. The reaction mixture is then filtered to remove any insoluble impurities, and the resulting solution is concentrated and crystallized to obtain the final product. The process is designed to ensure high purity and yield of the compound.

化学反应分析

Types of Reactions

Sodium feredetate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can participate in redox reactions where the ferric ion (Fe^3+) is reduced to ferrous ion (Fe^2+).

Substitution Reactions: The EDTA ligand can be replaced by other ligands in the presence of stronger chelating agents.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid and oxidizing agents like hydrogen peroxide.

Substitution: Strong chelating agents such as ethylenediamine or diethylenetriamine can be used under controlled pH conditions.

Major Products

Redox Reactions: The major products include ferrous EDTA and free radicals.

Substitution Reactions: The products depend on the substituting ligand but generally include new metal-ligand complexes.

相似化合物的比较

Similar Compounds

Calcium disodium EDTA: Used as a food preservative and in medicine to treat lead poisoning.

Disodium EDTA: Commonly used in cosmetics and pharmaceuticals as a stabilizer.

Tetrasodium EDTA: Employed in industrial cleaning and water treatment.

Uniqueness

Sodium feredetate is unique due to its specific ability to chelate ferric ions, making it particularly effective in applications requiring iron supplementation or removal. Its stability and solubility in water distinguish it from other EDTA salts, making it a preferred choice in agriculture and medicine.

属性

CAS 编号 |

15708-41-5 |

|---|---|

分子式 |

C10H12FeN2NaO8 |

分子量 |

367.05 g/mol |

IUPAC 名称 |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 |

InChI 键 |

MKWYFZFMAMBPQK-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |

规范 SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |

| 15708-41-5 | |

物理描述 |

Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; |

Pictograms |

Irritant |

相关CAS编号 |

15275-07-7 (Parent) |

同义词 |

ammonium ferric edetate EDTA Fe(III) EDTA ferric ammonium Fe(III)-EDTA Fe(III)-edta complex (1:1) Fe(III)-EDTA, ammonium salt Fe(III)-EDTA, potassium salt Fe(III)-EDTA, sodium salt Fe(III)-EDTA, sodium salt, trihydrate ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen ferric EDTA ferric sodium edetate ferric-edta hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III) iron(III) EDTA Irostrene monoferric edetate NaFeEDTA sodium feredetate sodium iron EDTA Sytron |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)